4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine
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Overview
Description
4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is an organic compound that belongs to the class of heterocyclic compounds It features a cyclopenta[d]pyrimidine core with a sulfanyl group attached to a 4-methylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Cyclopenta[d]pyrimidine Core: This can be achieved through a cyclization reaction involving appropriate precursors such as substituted anilines and aldehydes under acidic or basic conditions.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction using thiols or disulfides in the presence of a suitable catalyst.
Methylation: The final step involves the methylation of the phenyl ring, which can be accomplished using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the heterocyclic core.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Corresponding reduced forms of the compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting specific enzymes or receptors.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and as a building block for advanced materials.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism of action of 4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit or activate enzymes by binding to their active sites. The sulfanyl group can participate in redox reactions, influencing the compound’s biological activity. Pathways involved may include signal transduction pathways where the compound modulates the activity of key proteins.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylsulfonylphenyl)indole derivatives: These compounds share a similar sulfanyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Benzimidazole derivatives: These compounds also feature a heterocyclic core and have applications in medicinal chemistry as enzyme inhibitors.
Uniqueness
4-methyl-2-[(4-methylphenyl)sulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine is unique due to its specific combination of a cyclopenta[d]pyrimidine core and a sulfanyl group attached to a methylphenyl ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
4-methyl-2-(4-methylphenyl)sulfanyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2S/c1-10-6-8-12(9-7-10)18-15-16-11(2)13-4-3-5-14(13)17-15/h6-9H,3-5H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMUEPKKSGFZFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SC2=NC(=C3CCCC3=N2)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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